molecular formula C12H13N3O4S B12628322 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid CAS No. 920512-06-7

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid

Cat. No.: B12628322
CAS No.: 920512-06-7
M. Wt: 295.32 g/mol
InChI Key: QIQRZGCZVJQQJK-UHFFFAOYSA-N
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Description

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

The synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-aminophenol to introduce a nitro group, followed by reduction to form 4-amino-3-hydroxyphenyl. This intermediate is then reacted with pyridine-3-sulfonic acid under specific conditions to yield the final product. Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Compared to similar compounds, 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds include:

    4-Amino-3-hydroxyphenyl derivatives: These compounds share the aromatic amine and hydroxyl groups but lack the pyridine-sulfonic acid moiety.

    Pyridine-sulfonic acid derivatives: These compounds contain the pyridine-sulfonic acid structure but differ in the substituents on the aromatic ring.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

CAS No.

920512-06-7

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

6-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-3-sulfonic acid

InChI

InChI=1S/C12H13N3O4S/c13-10-3-1-8(5-11(10)16)6-14-12-4-2-9(7-15-12)20(17,18)19/h1-5,7,16H,6,13H2,(H,14,15)(H,17,18,19)

InChI Key

QIQRZGCZVJQQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=C(C=C2)S(=O)(=O)O)O)N

Origin of Product

United States

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